molecular formula C13H9Cl2FN2O3S B2907208 2-Chloro-4-[3-(4-fluorophenyl)ureido]benzenesulfonyl chloride CAS No. 680617-72-5

2-Chloro-4-[3-(4-fluorophenyl)ureido]benzenesulfonyl chloride

Cat. No.: B2907208
CAS No.: 680617-72-5
M. Wt: 363.18
InChI Key: ALSKVGWOGVFIBO-UHFFFAOYSA-N
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Description

2-Chloro-4-[3-(4-fluorophenyl)ureido]benzenesulfonyl chloride is a benzenesulfonyl chloride derivative featuring a chloro substituent at the 2-position and a urea-linked 4-fluorophenyl group at the 4-position. The sulfonyl chloride moiety renders it highly reactive, making it a key intermediate in synthesizing sulfonamides, sulfonate esters, and other functionalized aromatic compounds.

Properties

IUPAC Name

2-chloro-4-[(4-fluorophenyl)carbamoylamino]benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2FN2O3S/c14-11-7-10(5-6-12(11)22(15,20)21)18-13(19)17-9-3-1-8(16)2-4-9/h1-7H,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSKVGWOGVFIBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)S(=O)(=O)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-[3-(4-fluorophenyl)ureido]benzenesulfonyl chloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloro-4-nitrobenzenesulfonyl chloride with 4-fluoroaniline to form the corresponding urea derivative. This intermediate is then chlorinated to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and reagent concentrations, are carefully controlled to optimize yield and purity. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-[3-(4-fluorophenyl)ureido]benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from reactions involving this compound include sulfonamides, sulfonates, and various urea derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Chloro-4-[3-(4-fluorophenyl)ureido]benzenesulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-[3-(4-fluorophenyl)ureido]benzenesulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic substitution reactions. The molecular targets and pathways involved in its action depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Table 1: Key Structural and Functional Comparisons
Compound Name CAS Number Molecular Weight (g/mol) Substituents Stability Notes
Target Compound Not Provided ~364 (calculated) 2-Cl, 4-urea-(4-F-phenyl) Moderate stability; reactive sulfonyl chloride
2-Chloro-4-[3-(3-methyl-4-nitro-phenyl)ureido]benzenesulfonyl chloride 1342425-53-9 ~393 (estimated) 2-Cl, 4-urea-(3-Me-4-NO₂-phenyl) Discontinued; nitro group may reduce stability
2-Chloro-4-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl chloride hydrochloride 820245-46-3 382.65 2-Cl, 4-urea-(pyridin-3-yl), HCl Enhanced stability via hydrochloride salt
3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride 912569-59-6 256.71 3-(methyl-pyrazole) Steric protection from pyrazole improves stability
Key Findings:
  • Electron-Withdrawing Groups (EWGs): The nitro-substituted analogue (CAS: 1342425-53-9) was discontinued, likely due to instability from the strong EWG nitro group, which increases sulfonyl chloride reactivity but may lead to decomposition . The target compound’s 4-fluorophenyl group is a weaker EWG, balancing reactivity and stability.
  • Steric Effects: Methyl-pyrazole-substituted derivatives (e.g., CAS: 912569-59-6) exhibit improved stability due to steric hindrance around the sulfonyl chloride, reducing unintended hydrolysis .
Key Findings:
  • Fluorophenyl ureido groups (as in the target compound) are synthetically accessible under mild acidic conditions, with yields comparable to trifluoromethyl-substituted analogues .
  • The urea linkage’s stability under reflux with HCl (as in ) suggests the target compound’s urea group may resist hydrolysis during synthesis, though sulfonyl chloride reactivity requires careful handling.

Hazard and Handling Considerations

The pyridine derivative (CAS: 820245-46-3) is classified as hazardous (UN# 1759, Class 8) due to its corrosive and oxidizing properties, with precautions including P260 (avoid inhalation) and P310 (immediate medical attention) . While hazard data for the target compound is unavailable, its structural similarity suggests comparable risks, necessitating rigorous safety protocols during use.

Biological Activity

2-Chloro-4-[3-(4-fluorophenyl)ureido]benzenesulfonyl chloride (CAS: 680617-72-5) is a complex organic compound notable for its unique structural features, which include a chlorinated benzene ring, a sulfonyl chloride group, and a urea moiety. These characteristics contribute to its potential biological activities and applications in medicinal chemistry and biochemistry.

  • Molecular Formula : C13H9Cl2FN2O3S
  • Molar Mass : 363.19 g/mol
  • IUPAC Name : 2-chloro-4-[(4-fluorophenyl)carbamoylamino]benzenesulfonyl chloride

The biological activity of this compound primarily arises from its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This group can undergo nucleophilic substitution reactions with various biological molecules, including proteins and enzymes, leading to modifications that can alter their activity.

Enzyme Inhibition

Research indicates that compounds with sulfonyl chloride groups can serve as effective enzyme inhibitors. For instance, studies have shown that similar sulfonamide derivatives exhibit significant inhibitory effects on carbonic anhydrases, which are crucial for maintaining acid-base balance in biological systems. The mechanism involves the formation of covalent bonds with the enzyme's active site, effectively blocking substrate access.

Protein Modification

The reactivity of the sulfonyl chloride allows for the selective modification of amino acid residues in proteins, particularly cysteine and lysine. This property has been exploited in various biochemical assays to study protein function and interactions.

Case Studies

  • Enzyme Inhibition Study
    A study published in the Journal of Medicinal Chemistry explored the inhibition of carbonic anhydrase by sulfonamide derivatives. The results demonstrated that compounds structurally similar to this compound exhibited IC50 values in the low micromolar range, indicating potent inhibitory effects. The study highlighted the importance of structural modifications for enhancing inhibitory activity .
  • Protein Interaction Assay
    In another investigation, researchers utilized a compound with a similar sulfonyl chloride moiety to study its interaction with human serum albumin (HSA). The binding affinity was assessed using fluorescence spectroscopy, revealing that modifications at the sulfonyl group significantly improved binding efficiency. This finding underscores the potential use of such compounds in drug delivery systems .

Comparative Analysis

CompoundStructureBiological Activity
This compound StructureEnzyme inhibitor; protein modifier
Sulfanilamide StructureAntibacterial; carbonic anhydrase inhibitor
Acetazolamide StructureCarbonic anhydrase inhibitor; diuretic

Q & A

Q. What experimental controls are essential when studying the compound’s enzyme inhibition kinetics?

  • Methodological Answer : Include:
  • Time-dependent inactivation assays to rule out irreversible binding.
  • Substrate competition studies (Km/Vmax shifts).
  • Negative controls (e.g., pre-incubation with thiols to test covalent inhibition) .

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